molecular formula C8H13N3O2 B15303816 (s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid

(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid

Cat. No.: B15303816
M. Wt: 183.21 g/mol
InChI Key: XLFFKLJZDZFTBD-LURJTMIESA-N
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Description

(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazole derivatives is the Mannich base technique, which uses a Cu(II) catalyst . This method is effective for creating a variety of substituted imidazoles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-ethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

XLFFKLJZDZFTBD-LURJTMIESA-N

Isomeric SMILES

CCN1C=NC=C1[C@H](CC(=O)O)N

Canonical SMILES

CCN1C=NC=C1C(CC(=O)O)N

Origin of Product

United States

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